molecular formula C8H15NO2 B11917980 Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate CAS No. 500797-10-4

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate

Cat. No.: B11917980
CAS No.: 500797-10-4
M. Wt: 157.21 g/mol
InChI Key: LTJUSNNEATUASF-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is a heterocyclic compound featuring an aziridine ring substituted with two methyl groups and a methyl propanoate ester moiety. Aziridines, three-membered nitrogen-containing rings, are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry. This compound’s ester group enhances solubility and modulates reactivity, while the dimethylaziridine substituent influences steric and electronic properties, enabling selective transformations such as ring-opening reactions or polymerization .

Properties

CAS No.

500797-10-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(2,2-dimethylaziridin-1-yl)propanoate

InChI

InChI=1S/C8H15NO2/c1-6(7(10)11-4)9-5-8(9,2)3/h6H,5H2,1-4H3

InChI Key

LTJUSNNEATUASF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CC1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate typically involves the reaction of 2,2-dimethylaziridine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the aziridine on the acrylate. The reaction is conducted at room temperature to avoid decomposition of the aziridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve ring-opening.

Major Products Formed

    Oxidation: Formation of oxaziridines or other nitrogen heterocycles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of ring-opened products with various functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate plays a significant role in organic synthesis as a building block for more complex molecules. Its aziridine moiety allows it to participate in ring-opening reactions, which are valuable for creating larger cyclic compounds or introducing functional groups into existing structures.

Table 1: Synthetic Applications

Reaction TypeDescriptionReference
Ring-opening reactionsUtilized to synthesize larger cyclic compounds
Nucleophilic substitutionsActs as a nucleophile in various substitution reactions
Formation of heterocyclesContributes to the synthesis of nitrogen-containing heterocycles

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its aziridine structure is known for its biological activity, including antibacterial and anticancer properties.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of aziridine derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer)
  • IC50 Values: Approximately 50 nM for A549 cells
  • Mechanism: Induction of apoptosis through mitochondrial pathways

Material Science

This compound is also being explored for applications in material science. Its ability to act as a crosslinker makes it valuable in the formulation of polymers and coatings.

Table 2: Material Applications

Application TypeDescriptionReference
Crosslinking agentEnhances mechanical properties of polymers
Coating formulationsImproves adhesion and durability

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate involves its high reactivity due to the strained aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other methyl propanoate derivatives containing nitrogen heterocycles. Key analogues include:

Compound Key Structural Features Synthesis & Reactivity
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate 2,2-Dimethylaziridine ring, methyl propanoate ester Synthesized via nucleophilic substitution or cyclization; reactive in ring-opening reactions (e.g., with nucleophiles or acids)
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate () Pyridinyl-ethenyl-cyano substituent, conjugated system Prepared via condensation of aromatic amines and acetic acid; forms β-heteroaryl propenoates through cyclization
Methyl 2-{6-[(1-methoxy-1-oxopropan-2-yl)aminocarbonyl]pyridine-2-carboxamido}propanoate () Pyridine-carboxamido and methoxycarbonyl groups Synthesized via amidation and esterification; exhibits hydrogen-bonded crystalline networks

Reactivity and Stability

  • Ring Strain and Reactivity : The dimethylaziridine ring in the target compound confers higher reactivity compared to pyridine-containing analogues (). Aziridines undergo ring-opening with nucleophiles (e.g., thiols, amines) or acids, whereas pyridine derivatives (e.g., ) participate in conjugate additions or coordination chemistry due to their aromaticity .

Crystallographic and Physical Properties

  • Crystallinity: Pyridine-carboxamido derivatives () form hydrogen-bonded networks in the solid state, enhancing thermal stability. In contrast, dimethylaziridine-propanoate esters may exhibit lower crystallinity due to reduced hydrogen-bonding capacity .
  • Solubility : The methyl ester group in all three compounds improves solubility in polar aprotic solvents (e.g., DMF, DMSO). However, pyridine-containing derivatives () show enhanced solubility in aqueous media due to their polar heteroaromatic systems.

Biological Activity

Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aziridine derivative characterized by a three-membered nitrogen-containing ring. Its structure can be represented as follows:

C8H15NO2\text{C}_8\text{H}_{15}\text{N}O_2

The aziridine ring contributes to the compound's reactivity, making it a useful intermediate in various chemical reactions.

Antimicrobial Properties

Aziridine derivatives have been studied for their antimicrobial properties. This compound exhibits activity against certain bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, related aziridine compounds have shown promise in inhibiting bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways.

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This reactivity can lead to the inhibition of key enzymes or disrupt cellular processes critical for bacterial survival.

Synthesis and Evaluation

Research has demonstrated various synthetic routes for obtaining this compound. For instance, one study outlines the use of aziridine synthesis via nucleophilic ring-opening reactions, which can yield high purity products suitable for biological testing .

In a comparative study involving several aziridine derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. The results indicated moderate cytotoxic effects compared to control compounds, suggesting potential as a lead compound for further development .

Table 1: Biological Activity of Related Aziridine Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntibacterialTBD
3-Amino-1-methylaziridineCytotoxic25
4-MethylaziridineAntifungal15

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LCMS) to confirm molecular weight (e.g., m/z 450 [M+H2O]<sup>+</sup> as in patent data) and high-performance liquid chromatography (HPLC) with optimized retention times (e.g., 0.90 minutes under SQD-FA05 conditions) to assess purity . Pair with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly for the aziridine ring.

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Employ stepwise synthesis protocols, such as those used for structurally related aziridine esters (e.g., tert-butyl intermediates in patent applications). Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (20–25°C for aziridine stability) and solvent polarity (e.g., dichloromethane for intermediates) . Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of aziridine-containing esters, and how are they addressed?

  • Methodological Answer : The strained aziridine ring may induce disorder in crystal lattices. Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to minimize thermal motion artifacts. For example, refine torsional angles and hydrogen bonding networks, as demonstrated in studies of methyl 2-({6-[(1-methoxy-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridin-2-yl}formamido)-2-methylpropanoate . Apply density functional theory (DFT) to validate bond lengths and angles.

Q. How does the presence of the aziridine ring influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The aziridine ring’s basicity makes it prone to hydrolysis under acidic conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-adjusted buffers (pH 1–9). Monitor degradation via HPLC-MS to identify products like propanoic acid derivatives. Reference safety protocols for handling reactive aziridines, including inert atmosphere storage .

Q. How can structural analogs of this compound inform structure-activity relationships (SAR) in agrochemical design?

  • Methodological Answer : Compare with methyl propanoate derivatives used as herbicides (e.g., diclofop-methyl). Synthesize analogs with modified aziridine substituents (e.g., trifluoromethyl groups) and evaluate herbicidal activity via bioassays (e.g., inhibition of acetyl-CoA carboxylase). Use LCMS and <sup>19</sup>F NMR to track metabolic pathways in plant models .

Q. How should researchers resolve contradictions in reported biological activities of aziridine derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Validate purity (>98% by GC-MS) and correlate biological data with crystallographically confirmed structures . Cross-reference toxicity studies from pesticide databases to identify confounding factors .

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